1-(2,4-DIFLUOROPHENYL)-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE
Overview
Description
1-(2,4-DIFLUOROPHENYL)-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE is a complex organic compound characterized by the presence of fluorine atoms and a pyrimidinyl group
Preparation Methods
The synthesis of 1-(2,4-DIFLUOROPHENYL)-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE typically involves multiple steps, including the introduction of fluorine atoms and the formation of the pyrimidinyl group. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
1-(2,4-DIFLUOROPHENYL)-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-DIFLUOROPHENYL)-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-DIFLUOROPHENYL)-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE involves its interaction with molecular targets such as enzymes or receptors. These interactions can lead to changes in cellular pathways and processes, resulting in the compound’s observed effects. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
1-(2,4-DIFLUOROPHENYL)-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE can be compared with other similar compounds, such as:
1-(4-fluorophenyl)-4,4-dimethoxycyclohexanol: This compound shares some structural similarities but differs in its functional groups and overall chemical properties.
Other fluorinated aromatic compounds: These compounds may have similar fluorine atoms but differ in their specific arrangements and additional functional groups.
The uniqueness of this compound lies in its specific combination of fluorine atoms and the pyrimidinyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-2-[4-(4-fluorophenyl)pyrimidin-2-yl]sulfanylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2OS/c19-12-3-1-11(2-4-12)16-7-8-22-18(23-16)25-10-17(24)14-6-5-13(20)9-15(14)21/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRFXKWDGLSAMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)SCC(=O)C3=C(C=C(C=C3)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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